
Sulcardine sulfate
概要
説明
スルカルジン硫酸塩は、マルチイオンチャネル阻害特性で知られる新規抗不整脈薬です。 房室性不整脈と心室性不整脈の両方の治療に有効性が示されており、突然死の予防に期待されています .
2. 製法
合成経路と反応条件: スルカルジン硫酸塩は、特定の芳香族化合物のスルホン化を含む一連の化学反応によって合成することができます。 このプロセスは通常、次の手順が含まれます。
スルホン化: 芳香族化合物にスルホン酸基を導入する。
アミド化: スルホン酸誘導体をアミンと反応させてスルホンアミドを形成する。
精製: 最終生成物は、再結晶化またはその他の分離技術によって精製されます。
工業的生産方法: スルカルジン硫酸塩の工業的生産は、高い収率と純度を確保するために最適化された反応条件を使用して、大規模な合成を伴います。 このプロセスには以下が含まれます。
バルク合成: 大量の出発原料を制御された条件下で反応させる。
湿式造粒: バルク薬剤は、目的の粒径になるように造粒されます.
準備方法
Synthetic Routes and Reaction Conditions: Sulcardine sulfate can be synthesized through a series of chemical reactions involving the sulfonation of specific aromatic compounds. The process typically involves the following steps:
Sulfonation: The introduction of a sulfonic acid group into an aromatic compound.
Amidation: The reaction of the sulfonic acid derivative with an amine to form a sulfonamide.
Purification: The final product is purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Wet Granulation: The bulk drug is granulated to achieve the desired particle size.
Formulation: The granulated product is formulated into tablets or other dosage forms.
化学反応の分析
反応の種類: スルカルジン硫酸塩は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。
置換: 求核置換反応は、分子に異なる官能基を導入することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: 塩素化化合物と求核剤を塩基性または酸性条件下で。
主な生成物:
酸化生成物: スルホキシドとスルホン。
還元生成物: スルフィド。
置換生成物: 使用した求核剤に応じて、様々な置換誘導体
科学的研究の応用
Pharmacological Mechanism
Sulcardine sulfate functions primarily as a multi-ion channel blocker , affecting sodium, calcium, and potassium channels. This mechanism allows it to stabilize cardiac membranes and prevent arrhythmias by modulating the electrical activity of cardiac cells. Specifically, it inhibits peak and late sodium currents, L-type calcium currents, and rapidly activating delayed-rectifier potassium currents (IKr) .
Atrial Fibrillation Treatment
This compound has shown promise in treating atrial fibrillation through its ability to reduce the duration of the QT interval while mitigating the risks of excessive QT prolongation, which can lead to serious arrhythmias . Clinical trials have indicated that sulcardine can reverse QT prolongation effects typically associated with other antiarrhythmic agents .
Ventricular Arrhythmias
Preclinical studies demonstrate that this compound is effective against both atrial and ventricular arrhythmias. In animal models, it has been shown to prevent sudden cardiac death by stabilizing cardiac electrical activity . Its efficacy in managing ventricular tachycardia and fibrillation has been substantiated through various experimental setups .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a non-linear absorption pattern with dose-dependent characteristics. In clinical studies:
- Cmax (maximum concentration) and AUC (area under the curve) increased with higher doses.
- Steady-state concentrations were achieved after three days of repeated dosing.
- The elimination half-life ranged from approximately 11.87 to 17.66 hours depending on the dose .
Safety Profile
This compound has been assessed for safety in multiple clinical trials involving healthy subjects. Common adverse events include mild nausea and headache, with no serious adverse events reported . The compound has demonstrated good tolerability across different dosing regimens.
Phase 1 Clinical Trials
In a Phase 1 study involving intravenous administration of this compound (HBI-3000), researchers monitored electrocardiogram (ECG) changes in healthy volunteers. Results showed that sulcardine effectively mitigated QT prolongation without causing significant safety concerns .
Animal Studies
Animal studies have illustrated the antiarrhythmic properties of this compound in various models:
- In aconitine-induced arrhythmias in rats, sulcardine increased the threshold for arrhythmia induction.
- In guinea pigs subjected to ouabain-induced arrhythmias, sulcardine demonstrated a dose-dependent increase in the amount of ouabain required to induce ventricular premature beats and ventricular fibrillation .
Summary Table of Findings
作用機序
スルカルジン硫酸塩は、ナトリウム、カリウム、カルシウムチャネルを含む複数のイオンチャネルを阻害することによってその効果を発揮します。 このマルチイオンチャネル阻害作用は、心筋細胞膜を安定させ、不整脈を引き起こす可能性のある異常なイオン流を防止します。 この化合物は、主にINa-Lイオンチャネルを標的とし、過度の延長を引き起こすことなく、活動電位持続時間をわずかに延長します .
類似化合物との比較
スルカルジン硫酸塩は、そのマルチイオンチャネル阻害特性によりユニークです。 類似の化合物には以下が含まれます。
アミオダロン: 類似のマルチイオンチャネル阻害効果を持つよく知られた抗不整脈薬。
ラノラジン: 複数のイオンチャネルを阻害しますが、薬物動態特性が異なる別の化合物。
ドロネダロン: アミオダロンの誘導体で、副作用が少なく、効力は同等です。
ユニークさ: スルカルジン硫酸塩は、繰り返し投与しても蓄積が少なく、複数のイオンチャネルを阻害できるため、他の抗不整脈薬とは一線を画しています .
生物活性
Sulcardine sulfate is a novel anti-arrhythmic agent that has gained attention for its potential therapeutic applications in treating atrial fibrillation (AF) and ventricular arrhythmias. This compound, a sulfate salt of sulcardine, exhibits multi-channel blocking properties, affecting sodium, calcium, and potassium ion currents. The following sections detail its pharmacological profile, biological activity, and research findings.
Pharmacokinetics and Safety Profile
A key study investigated the pharmacokinetics, safety, and tolerability of this compound in healthy subjects. The study utilized an open-label, single-dose, randomized design with varying doses (200 mg, 400 mg, and 800 mg) administered under fasting conditions. Results indicated that the maximum plasma concentration () and area under the curve () increased with dosage. The half-life () values ranged from approximately 11.87 to 17.66 hours across different cohorts . Importantly, no serious adverse events were reported, suggesting that this compound is well tolerated at therapeutic doses.
Sulcardine functions as a multi-ion channel blocker. It inhibits peak and late sodium currents (), L-type calcium currents (), and has a unique effect on the rapidly activating delayed rectifier potassium current (). This inhibition helps mitigate QT prolongation—a common side effect associated with other anti-arrhythmic agents—by reducing the increases in JTp (JT peak) that can lead to malignant arrhythmias .
Table 1: Ion Channel Effects of this compound
Ion Channel Type | Effect | IC50 Value |
---|---|---|
Sodium () | Inhibition | 26.9 μmol/L |
Calcium () | Inhibition | 69.2 μmol/L |
Potassium () | No significant effect | - |
Biological Activity in Preclinical Studies
Preclinical studies have demonstrated the anti-arrhythmic efficacy of this compound in animal models. For instance, in aconitine-induced arrhythmias in rats, sulcardine significantly increased the dose required to induce arrhythmias, indicating its protective effects . The effective dose (ED50) was reported at 196 mg/kg. Similarly, in guinea pig models using ouabain-induced arrhythmias, sulcardine exhibited dose-dependent efficacy at doses of 25 mg/kg to 100 mg/kg.
Clinical Research Findings
In a Phase 1 clinical trial involving healthy volunteers, sulcardine was administered as a 350 mg intravenous infusion. The results showed a modest but significant QTcF prolongation without clinically significant adverse effects . ECG monitoring revealed that sulcardine not only prolonged the QT interval but also reduced the expected increase in JTp associated with IKr blockers.
Table 2: Summary of Clinical Findings
Study Type | Population | Dosage | Main Findings |
---|---|---|---|
Phase 1 Trial | Healthy Volunteers | 350 mg IV | Modest QTcF prolongation; no serious AEs reported |
Pharmacokinetics Study | Healthy Subjects | 200-800 mg oral | Safe and well tolerated; increased with dose |
Case Studies
Several case studies have highlighted the effectiveness of this compound in managing atrial fibrillation. In one notable case involving a patient with recurrent AF episodes unresponsive to standard therapies, administration of sulcardine resulted in significant symptom relief and restoration of normal sinus rhythm . This reinforces the potential utility of sulcardine as an alternative treatment option.
特性
CAS番号 |
343935-61-5 |
---|---|
分子式 |
C24H35N3O8S2 |
分子量 |
557.7 g/mol |
IUPAC名 |
N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C24H33N3O4S.H2O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27;1-5(2,3)4/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3;(H2,1,2,3,4) |
InChIキー |
BQCSIJGCWZAHPG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
B-87823; HBI-3000; B87823; HBI3000; B 87823; HBI 3000 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。